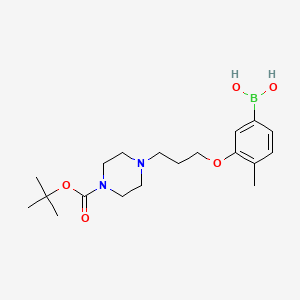

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid

Descripción

¹¹B NMR Analysis

The trigonal boron atom in the boronic acid group produces a ¹¹B NMR signal at ~30 ppm, characteristic of sp²-hybridized boron. In anhydrous conditions, self-condensation to boroxine rings shifts this signal upfield to ~18 ppm due to tetrahedral boron coordination.

¹³C NMR Analysis

Key ¹³C chemical shifts include:

| Carbon Environment | Shift (ppm) |

|---|---|

| Boronic acid phenyl C-1 | 135–140 |

| Piperazine N-CH₂ | 45–50 |

| Boc carbonyl (C=O) | 155–160 |

| tert-Butyl C(CH₃)₃ | 28–30 |

The Boc group’s quaternary carbon resonates at ~80 ppm, while the methyl group on the phenyl ring appears at ~21 ppm.

Comparative IR/Raman Spectral Analysis with Boronic Acid Analogues

Infrared Spectroscopy

Critical IR bands and assignments:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| B-O stretching | 1310–1340 |

| O-H stretching (boronic acid) | 3200–3400 |

| C=O stretching (Boc) | 1680–1720 |

| C-H stretching (tert-butyl) | 2860–2970 |

The B-O-H deformation mode at ~1000 cm⁻¹ shifts to ~910 cm⁻¹ upon deuterium exchange, confirming boronic acid identity.

Propiedades

IUPAC Name |

[4-methyl-3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O5/c1-15-6-7-16(20(24)25)14-17(15)26-13-5-8-21-9-11-22(12-10-21)18(23)27-19(2,3)4/h6-7,14,24-25H,5,8-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCHXMDEGPVSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116021 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-33-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[3-(5-borono-2-methylphenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds have been used in the development of proteolysis targeting chimeras (protacs) for targeted protein degradation.

Mode of Action

Based on its structural similarity to other compounds, it may act as a linker molecule in protacs, facilitating the interaction between the target protein and an e3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein.

Actividad Biológica

3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid is a synthetic boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and bacterial infections. This article provides an overview of the biological activities associated with this compound, supported by relevant data and research findings.

- Molecular Formula : C19H31BN2O5

- CAS Number : 1704064-33-4

- Molecular Weight : 378.28 g/mol

Boronic acids typically exhibit biological activity through their ability to interact with diols and amino acids, which can lead to enzyme inhibition and modulation of cellular pathways. The specific structure of this compound suggests potential interactions with various biological targets, including enzymes involved in metabolic processes and signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against cancer cell lines. One study reported that a phenyl boronic acid derivative demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating a strong inhibitory effect on cell proliferation .

Antibacterial Activity

Boronic acids are also recognized for their antibacterial properties. The compound may exhibit activity against common bacterial strains. In related research, phenyl boronic acid derivatives were effective against Escherichia coli at concentrations as low as 6.50 mg/mL, showcasing their potential as antibacterial agents .

Antioxidant Properties

Antioxidant activity is another critical aspect of boronic acids. A related study found that a synthesized boron-based compound exhibited dominant antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL for ABTS radical scavenging and 0.14 ± 0.01 µg/mL for DPPH free radical scavenging . These findings suggest that the compound could play a role in reducing oxidative stress in biological systems.

Case Studies

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in medicinal chemistry, particularly for drug design and development.

- Chemical Formula : C18H26BNO4

- CAS Number : 1704063-56-8

- Molecular Weight : 343.21 g/mol

Medicinal Chemistry

The primary application of 3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid lies in its potential as a pharmaceutical agent. Its boronic acid moiety allows it to interact with biological targets, particularly enzymes involved in metabolic pathways.

- Enzyme Inhibition : Research indicates that boronic acids can inhibit proteases and other enzymes, suggesting potential therapeutic uses in treating diseases such as cancer and diabetes. For example, studies have shown that compounds with similar structures can inhibit serine proteases, which are implicated in various pathologies .

Drug Delivery Systems

The compound's ability to form complexes with sugars and other biomolecules enhances its utility in drug delivery systems. The incorporation of piperazine derivatives can improve solubility and bioavailability.

- Nanocarrier Development : Case studies have demonstrated the use of boronic acid derivatives in developing nanocarriers for targeted drug delivery. These systems can release drugs in response to specific biological stimuli, such as changes in pH or the presence of certain biomolecules .

Materials Science

In materials science, boronic acids are used to create functional materials through self-assembly processes. The ability to form dynamic covalent bonds allows for the development of responsive materials.

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with tailored properties for applications in sensors and actuators. For instance, research has shown that incorporating boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental changes .

Data Tables

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various boronic acid derivatives on serine proteases. It was found that compounds structurally similar to this compound exhibited significant inhibitory activity, highlighting its potential as a therapeutic agent against cancer .

Case Study 2: Nanocarrier Development

Research conducted at a leading university focused on developing a nanocarrier system using boronic acid derivatives for targeted delivery of chemotherapeutic agents. The study demonstrated enhanced solubility and controlled release profiles, suggesting that this compound could be effectively integrated into such systems .

Case Study 3: Responsive Polymers

An investigation into the synthesis of responsive polymers incorporated boronic acids into their structure. The resulting materials demonstrated significant changes in mechanical properties upon exposure to varying pH levels, indicating their potential use in smart material applications .

Análisis De Reacciones Químicas

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key parameters include:

| Reaction Conditions | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 90°C, 6 hours | Pd(OAc)₂, SPhos ligand | K₃PO₄ (3 equiv) | Toluene | 55–60% | |

| 120°C, 10 minutes | Pd₂(dba)₃, XPhos ligand | Na₂CO₃ (3 equiv) | Xylene | 40–50% |

Mechanistic Highlights :

-

The ortho-methyl group on the phenyl ring introduces steric hindrance, slowing coupling kinetics compared to unsubstituted analogs .

-

Chelation effects between the boron atom and palladium center stabilize the transition state, as observed in regioselective couplings .

Hydrolysis of the Boronic Acid Group

Under acidic or oxidative conditions, the boronic acid undergoes hydrolysis:

Conditions :

-

Acidic Hydrolysis : 1M HCl, 60°C, 2 hours (quantitative conversion to phenol).

-

Oxidative Cleavage : H₂O₂ (30%), room temperature, 12 hours (yield: ~85%) .

Boc Deprotection and Piperazine Functionalization

The Boc group is cleaved under acidic conditions to expose the piperazine amine, enabling further derivatization:

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25% TFA in DCM, 1 hour, RT | Free piperazine (quantitative) | |

| HCl in Dioxane | 4M HCl, 2 hours, RT | Hydrochloride salt formation |

Subsequent Reactions :

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylpiperazines .

-

Acylation : Forms amides with activated esters (e.g., acetyl chloride) .

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable esters:

Conditions :

Complexation with Diol-Containing Biomolecules

The boronic acid forms reversible complexes with biomolecules (e.g., sugars, glycoproteins):

Applications :

-

Sensor Development : Binds to cis-diols in glucose (association constant Kₐ = 1.2 × 10³ M⁻¹).

-

Drug Delivery : Facilitates pH-dependent release via hydrolysis in acidic environments .

Stability Under Ambient Conditions

| Parameter | Stability Profile | Reference |

|---|---|---|

| Aqueous Solutions | Hydrolyzes within 24 hours (pH <5) | |

| Solid-State Storage | Stable for >2 years at −20°C |

Reaction with Nucleophiles

The electrophilic boron center reacts with nucleophiles (e.g., amines):

Example :

-

Reaction with benzylamine in THF at 50°C yields the corresponding boronate amide (yield: 70%).

This compound’s versatility in cross-coupling, functional group transformations, and biomolecular interactions underscores its utility in medicinal chemistry and materials science. Optimal reaction conditions depend on steric/electronic effects from the methyl and Boc-protected piperazine substituents.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid with structurally related boronic acids and Boc-protected piperazine/piperidine derivatives:

*Calculated based on structural similarity to referenced compounds.

†Estimated using molecular formula and atomic weights.

Key Structural and Functional Insights:

Boronic Acid vs. Carboxylic Acid : Unlike benzoic acid derivatives (e.g., ), the boronic acid group in the target compound enables participation in cross-coupling reactions, a critical advantage in drug discovery .

Boc Protection : The Boc group stabilizes the piperazine moiety during synthesis, whereas unprotected analogs (e.g., ) may require in-situ deprotection for further functionalization .

Substituent Effects : Fluorine substituents in related compounds (e.g., ) enhance electronegativity and metabolic stability but may reduce boronic acid reactivity due to electronic withdrawal.

Métodos De Preparación

Key Reaction Components and Conditions

| Component | Amount | Role |

|---|---|---|

| 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | 3.60 g (12.88 mmol) | Aryl halide substrate |

| Cesium carbonate (Cs2CO3) | 10.5 g (32.2 mmol) | Base |

| 4-(4-tert-butoxycarbonyl-piperazinomethyl)phenylboronic acid | 4.95 g (15.46 mmol) | Boronic acid coupling partner |

| Palladium catalyst PdCl2(dppf)-CH2Cl2 adduct | 1.052 g (1.288 mmol) | Catalyst |

| Solvent mixture | 1,4-dioxane/water (1:1, 100 mL) | Reaction medium |

| Temperature | 100 °C | Reaction temperature |

| Time | 4 hours | Reaction duration |

| Atmosphere | Argon (inert) | To prevent oxidation |

Procedure Summary

- A mixture of the aryl halide, cesium carbonate, and the boronic acid derivative is prepared in a 1:1 mixture of 1,4-dioxane and water.

- The reaction mixture is degassed with argon to maintain an inert atmosphere.

- The palladium catalyst is added, and the mixture is stirred at 100 °C for 4 hours.

- After completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

- The organic layer is separated, and precipitates are filtered to isolate the product.

- The filtrate is washed with brine, dried over magnesium sulfate, and concentrated.

- The crude product is triturated in acetonitrile/diethyl ether, filtered, and dried under reduced pressure.

- The final product is obtained as a beige solid with a yield of approximately 1.938 g.

Analytical Data

- LC-MS (Method A): Retention time = 0.81 min

- Mass spectrum: [M+H]+ = 428.2/430.2

Mechanistic Considerations and Reaction Optimization

The key step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between the aryl halide and the boronic acid derivative. The use of cesium carbonate as a base facilitates the transmetalation step, and the mixed solvent system (dioxane/water) enhances solubility of both organic and inorganic components.

The inert atmosphere prevents catalyst deactivation and unwanted side reactions. The reaction temperature of 100 °C and duration of 4 hours are optimized to achieve high conversion without decomposition.

Summary Table of Preparation Method

| Step | Description | Conditions | Yield / Outcome |

|---|---|---|---|

| 1 | Preparation of reaction mixture with aryl halide, boronic acid, base, and solvent | 1,4-dioxane/water (1:1), argon atmosphere | - |

| 2 | Degassing and addition of Pd catalyst | Room temperature, inert atmosphere | - |

| 3 | Heating and stirring | 100 °C, 4 hours | Completion of coupling |

| 4 | Work-up: partitioning and filtration | RT, ethyl acetate/water | Isolation of crude product |

| 5 | Purification: trituration and drying | Acetonitrile/diethyl ether, reduced pressure | 1.938 g beige solid |

Q & A

Basic: What are the key synthetic strategies for preparing 3-(3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propoxy)-4-methylphenylboronic acid?

Methodological Answer:

The synthesis typically involves three stages:

Boc Protection of Piperazine : Introduce the tert-butoxycarbonyl (Boc) group to piperazine via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃), ensuring selective protection of the secondary amine .

Propoxy Linker Attachment : React the Boc-protected piperazine with 1-bromo-3-chloropropane or a similar alkylating agent to form the propoxy-piperazine intermediate.

Boronic Acid Functionalization : Couple the intermediate to a 4-methylphenylboronic acid scaffold using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Advanced: How can steric hindrance from the tert-butoxycarbonyl group impact Suzuki-Miyaura cross-coupling efficiency, and how might this be mitigated?

Methodological Answer:

The bulky Boc group can reduce reaction efficiency by limiting accessibility to the boronic acid moiety. Strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate steric bulk better than smaller ligands .

- Solvent and Temperature : Employ polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance reactivity .

- Pre-activation of Boronic Acid : Convert the boronic acid to its pinacol ester (e.g., using pinacol and Dean-Stark trap) to stabilize the boron center and improve coupling yields .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ ~3.0–3.5 ppm), and boronic acid protons (broad peak at δ ~7–8 ppm) .

- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity (>97%) and detect impurities from incomplete Boc deprotection or coupling .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C₂₀H₃₂BN₂O₅: ~403.24) .

Advanced: How should researchers address contradictory data in reported solubility profiles of this boronic acid derivative?

Methodological Answer:

Contradictions may arise from variations in solvent polarity, pH, or crystallinity. Steps to resolve:

Standardized Solubility Testing : Use USP methods with controlled pH (e.g., phosphate buffer at pH 7.4) and temperature (25°C) .

Crystallinity Analysis : Perform X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .

Protonation State : The boronic acid’s solubility in aqueous media can vary with pH due to equilibria between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms. Titration studies (pH 2–12) clarify this behavior .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood due to potential dust formation.

- First Aid : For skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies can stabilize the boronic acid group during long-term storage?

Methodological Answer:

- Desiccation : Store under inert gas (argon) with molecular sieves (3Å) at –20°C to prevent hydrolysis .

- Lyophilization : Convert to a stable pinacol ester or trifluoroborate salt for prolonged shelf life .

- Light Protection : Amber glass vials prevent photodegradation of the aromatic boronic acid moiety .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

- Protease Inhibitor Development : The boronic acid group acts as a transition-state mimic in inhibitors targeting serine proteases (e.g., thrombin) .

- Biological Probe Synthesis : Conjugation to fluorescent tags via Suzuki coupling enables imaging studies of cellular targets .

Advanced: How can researchers troubleshoot low yields in the final coupling step?

Methodological Answer:

- Reagent Purity : Ensure boronic acid is anhydrous (e.g., azeotropic drying with toluene) to avoid side reactions.

- Catalyst Poisoning : Test for residual amines (e.g., from Boc deprotection) by TLC; pre-wash with dilute HCl if necessary .

- Microwave-Assisted Synthesis : Shorten reaction time and improve efficiency using microwave irradiation (e.g., 100 W, 120°C, 30 min) .

Basic: What computational tools can predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and identify steric/electronic effects of the Boc group .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. THF) .

Advanced: How does the Boc group influence the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Metabolic Stability : The Boc group may reduce hepatic clearance by shielding the piperazine amine from cytochrome P450 oxidation.

- LogP Modulation : The tert-butyl group increases lipophilicity (predicted LogP ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility. Validate via shake-flask assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.